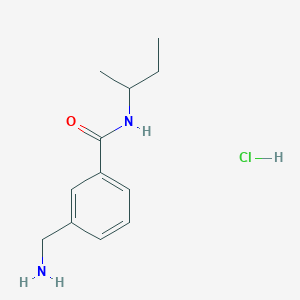

3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride

Übersicht

Beschreibung

3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O and its molecular weight is 242.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride, also known as 4-(aminomethyl)-N-(butan-2-yl)benzamide, is an organic compound that has garnered attention for its diverse biological activities. This compound features a benzamide structure with an aminomethyl substituent and a butan-2-yl group, contributing to its unique properties in biochemical interactions. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Interaction : The compound exhibits notable interactions with various enzymes, particularly through the aminomethyl group, which facilitates hydrogen bonding and electrostatic interactions with active sites. This allows it to mimic natural substrates or bind to allosteric sites, potentially inhibiting enzyme activity.

- Receptor Modulation : It has been shown to influence receptor activity by modulating signal transduction pathways. The hydrophobic characteristics imparted by the butan-2-yl group enhance binding affinity and specificity to target receptors.

- Biochemical Pathway Influence : Studies suggest that this compound can affect multiple biochemical pathways, making it a candidate for pharmacological exploration in various therapeutic contexts.

Research Findings

Recent studies have highlighted the potential of this compound in different biological contexts:

- Inhibition of Acetylcholinesterase (AChE) : Research indicates that derivatives of benzamides, including this compound, can act as inhibitors of AChE, which is crucial for regulating neurotransmission in the nervous system. The inhibitory concentration values suggest significant efficacy in modulating cholinergic signaling pathways .

- Antiviral Activity : Similar compounds within the benzamide class have demonstrated antiviral effects against various viruses such as HIV and Hepatitis B virus (HBV). These effects are often mediated through the enhancement of intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication .

Case Study 1: Enzyme Inhibition

In a study assessing the inhibitory effects on AChE, this compound was evaluated alongside other benzamide derivatives. The results indicated that it significantly inhibited AChE activity at low micromolar concentrations, suggesting its potential use in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of related benzamide derivatives against HBV. The study found that these compounds could effectively inhibit HBV replication in vitro by increasing intracellular levels of APOBEC3G. This suggests that this compound may similarly exhibit antiviral properties worth exploring further .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Description | Unique Features |

|---|---|---|

| 4-(Aminomethyl)benzamide | Lacks the butan-2-yl group; different chemical properties | Simpler structure may limit interaction capabilities compared to target compound. |

| N-(Butan-2-yl)benzamide | Lacks the aminomethyl group; affects reactivity | Primarily hydrophobic without significant polar interactions provided by aminomethyl group. |

| 4-Aminobenzamide | Similar amine functionality; used in various synthetic processes | Less sterically hindered than target compound, potentially leading to different reaction pathways. |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmacological Activity

The compound exhibits notable biological activity, particularly in modulating enzyme activity and influencing receptor functions. Its structure allows for interactions with various molecular targets, making it a candidate for drug development. The presence of the aminomethyl group enhances hydrogen bonding capabilities, while the butan-2-yl group contributes to hydrophobic interactions, which are critical for binding affinity and specificity.

Therapeutic Potential

Research indicates that 3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride may serve as a potential therapeutic agent for conditions such as Alzheimer's disease. It has been explored as a beta-secretase inhibitor, which plays a crucial role in the formation of amyloid plaques associated with Alzheimer's pathology .

Enzyme Inhibition Studies

Enzyme Interaction

The compound's ability to inhibit specific enzymes has been documented in several studies. For instance, it can mimic natural substrates or bind to allosteric sites on enzymes, thereby modulating their activity. This mechanism is particularly relevant in the context of drug design aimed at targeting metabolic pathways involved in diseases.

Case Study: Inhibition of DapE

A study focused on the inhibition of diaminopimelate desuccinylase (DapE), an enzyme critical for bacterial cell wall synthesis, demonstrated that derivatives similar to this compound can effectively inhibit this enzyme. The design of a library of compounds revealed that modifications to the benzamide structure could enhance inhibitory potency against DapE .

Receptor Modulation

Receptor Binding Studies

The compound has shown promise in receptor binding studies, particularly concerning sigma receptors. The dual functionality of its structure allows it to engage with diverse molecular targets, potentially leading to therapeutic applications in neuropharmacology and pain management.

Table: Summary of Biological Activities

Synthesis and Structural Analysis

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzamide structure followed by the introduction of the aminomethyl and butan-2-yl groups. Various synthetic routes have been explored to optimize yield and purity.

Structural Characterization

Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structural integrity and purity of synthesized compounds. These analyses are crucial for ensuring that the biological activities observed can be reliably attributed to the target compound.

Eigenschaften

IUPAC Name |

3-(aminomethyl)-N-butan-2-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-3-9(2)14-12(15)11-6-4-5-10(7-11)8-13;/h4-7,9H,3,8,13H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFZHBQZNSLUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=CC(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258650-62-2 | |

| Record name | Benzamide, 3-(aminomethyl)-N-(1-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.